

Application Note: Synthesis of Methyl 3-Nitrobenzoate via Electrophilic Aromatic Substitution

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Compound of Interest

Compound Name: Methyl 3-methylbenzoate

Cat. No.: B1205846

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**Abstract

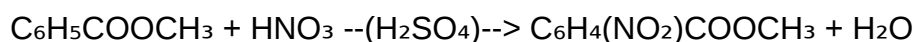
This application note details the laboratory-scale preparation of methyl 3-nitrobenzoate from methyl benzoate through an electrophilic aromatic substitution reaction. The methodology involves the nitration of methyl benzoate using a nitrating mixture of concentrated nitric and sulfuric acids. The ester group of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO_2^+) to the meta position.[1][2] This protocol provides a robust method for the synthesis and subsequent purification by recrystallization, yielding a product with a high degree of purity. This synthesis is a common example of electrophilic aromatic substitution and is relevant for researchers in organic synthesis and drug development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry. In this experiment, methyl benzoate is nitrated to form methyl 3-nitrobenzoate. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO_2^+), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[2] The carbonyl group of the ester withdraws electron density from the benzene ring, deactivating it towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions, leading to regioselective nitration at the meta position.[1] The resulting methyl 3-nitrobenzoate is a useful intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Reaction and Mechanism

The overall reaction is as follows:



The mechanism involves three key steps:

- **Generation of the electrophile:** Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO_2^+).
- **Electrophilic attack:** The π electrons of the benzene ring of methyl benzoate attack the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion.
- **Deprotonation:** A base (such as HSO_4^- or H_2O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, methyl 3-nitrobenzoate.

Experimental Data

The following table summarizes the typical quantities of reagents and expected yields for this synthesis.

Reagent/Product	Molecular Weight (g/mol)	Amount (g)	Amount (mL)	Moles	Molar Ratio
Methyl Benzoate	136.15	2.0	1.83	0.0147	1
Conc. Nitric Acid (70%)	63.01	2.13	1.5	0.0338	~2.3
Conc. Sulfuric Acid	98.08	7.36	4.0	0.075	Catalyst
Methyl 3-Nitrobenzoate	181.14	Theoretical: 2.66	-	0.0147	-

Note: The quantities are based on a typical laboratory procedure.^{[1][3]} The theoretical yield is calculated based on methyl benzoate being the limiting reactant. One reported experimental yield is 96%.^[4]

Experimental Protocol

4.1. Materials and Equipment

- Methyl benzoate
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Ethanol
- Methanol
- Crushed ice
- Distilled water

- 50 mL and 100 mL conical flasks
- Test tubes
- Glass dropping pipette
- Magnetic stirrer and stir bar (optional)
- Ice-water bath
- Thermometer
- Büchner funnel and flask for vacuum filtration
- Hot plate

4.2. Preparation of the Nitrating Mixture

- In a dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[\[3\]](#)
- Cool this nitrating mixture in an ice-water bath.[\[3\]](#)

4.3. Nitration of Methyl Benzoate

- Weigh 2.0 g of methyl benzoate into a 50 mL conical flask.[\[1\]](#)[\[3\]](#)
- Place the flask in an ice-water bath and slowly add 4.0 mL of concentrated sulfuric acid with swirling to ensure thorough mixing.[\[1\]](#)[\[3\]](#)
- Maintain the temperature of the methyl benzoate solution below 6 °C.[\[1\]](#)[\[3\]](#)
- Using a glass dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution very slowly, over a period of about 15 minutes.[\[1\]](#)[\[3\]](#) Ensure the temperature of the reaction mixture does not exceed 15°C during the addition to minimize the formation of byproducts.[\[5\]](#)[\[6\]](#)

- After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[\[1\]](#)[\[3\]](#)

4.4. Isolation of the Crude Product

- Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[\[1\]](#)
- Stir the mixture until all the ice has melted. The crude methyl 3-nitrobenzoate will solidify.[\[1\]](#)
- Isolate the solid product by vacuum filtration using a Büchner funnel.[\[3\]](#)[\[7\]](#)
- Wash the crude product with a small amount of ice-cold water.[\[1\]](#)[\[7\]](#)

4.5. Purification by Recrystallization

- Transfer the crude solid to a conical flask.
- The crude product can be recrystallized from hot methanol or a mixture of ethanol and water.[\[7\]](#)[\[8\]](#)
- Using an ethanol/water mixture: Add 10 cm³ of distilled water to the crude product and heat the mixture to just below boiling.[\[1\]](#) Add hot ethanol dropwise until the oily product just dissolves.[\[1\]](#)
- Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation.[\[1\]](#)
- Collect the purified crystals by vacuum filtration.[\[1\]](#)
- Dry the crystals, for example, in a low-temperature oven (below 50 °C).[\[1\]](#)[\[9\]](#)

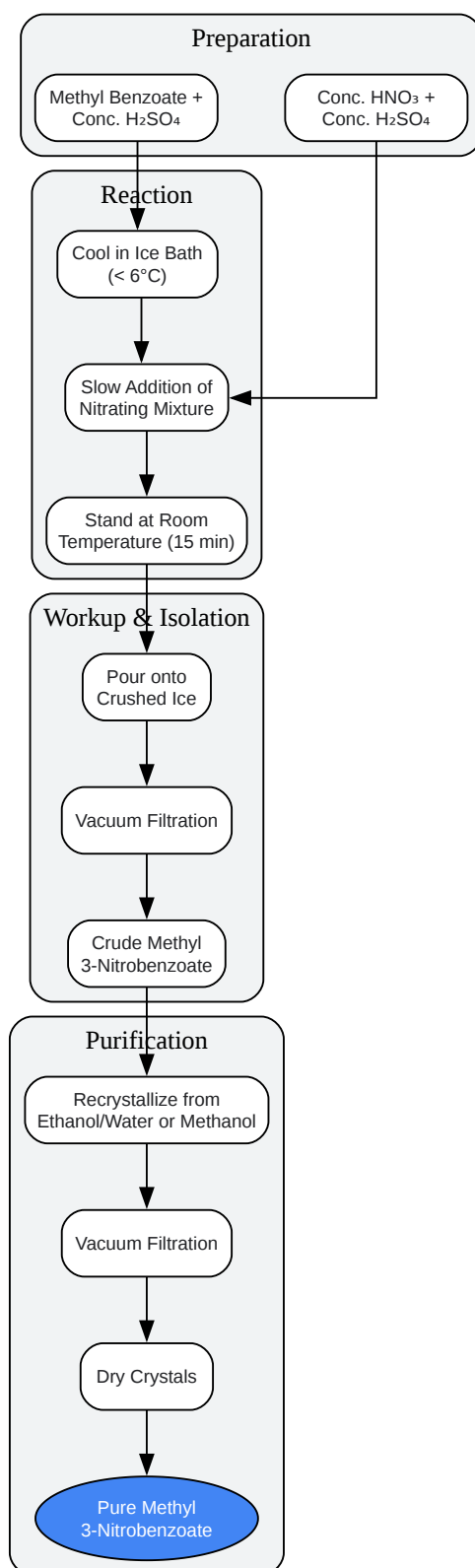
4.6. Characterization

Determine the melting point of the purified methyl 3-nitrobenzoate. The literature melting point is 78 °C.[\[3\]](#)[\[8\]](#) A sharp melting point close to this value indicates a high degree of purity.

Safety Precautions

- Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Methyl benzoate is harmful if swallowed.
- Ethanol is highly flammable; avoid naked flames during recrystallization.^[3]

Visual Representations



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Caption: Experimental workflow for the synthesis of methyl 3-nitrobenzoate.

Troubleshooting

- **Oily Product:** If the product does not solidify upon pouring onto ice, it may be due to impurities.[8] Try scratching the inside of the beaker with a glass rod to induce crystallization.
- **Low Yield:** A low yield can result from the addition of the nitrating mixture being too rapid or the reaction temperature being too high, leading to the formation of byproducts.[5][10] Incomplete reaction due to too slow addition can also be a cause.[10]
- **Broad Melting Point:** A broad or depressed melting point indicates impurities.[8] The most common impurities are ortho and para isomers, dinitrated products, or unreacted starting material.[8] Additional recrystallization may be necessary.

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